molecular formula C8H10O2 B2859779 1-Ethynylcyclopentanecarboxylic acid CAS No. 887590-70-7

1-Ethynylcyclopentanecarboxylic acid

Cat. No. B2859779
CAS RN: 887590-70-7
M. Wt: 138.166
InChI Key: YUWTVUGVKFNSFZ-UHFFFAOYSA-N
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Description

“1-Ethynylcyclopentanecarboxylic acid” is a derivative of cyclopentanecarboxylic acid . Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H. It is a colorless nonvolatile oil .


Synthesis Analysis

Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Molecular Structure Analysis

The molecular structure of cyclopentanecarboxylic acid consists of a five-membered ring (cyclopentane) with a carboxylic acid functional group attached . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts .


Physical And Chemical Properties Analysis

Cyclopentanecarboxylic acid has a molar mass of 114.144 g·mol −1, appears as a colorless oil, and has a density of 1.0510 g/cm 3 . It has a melting point of −7 °C and a boiling point of 212 °C .

Scientific Research Applications

Cyclopropyl Alkynes as Mechanistic Probes

Cyclopropyl alkynes, including compounds with structural similarities to 1-Ethynylcyclopentanecarboxylic acid, have been investigated for their reactivity under different conditions, serving as mechanistic probes for vinyl radical and ionic intermediates. The study provides insights into the mechanistic pathways and reactivity profiles of alkynes adjacent to cyclopropyl rings, potentially relevant for understanding the reactivity of 1-Ethynylcyclopentanecarboxylic acid under various conditions (Gottschling et al., 2005).

Structural Transformations and Luminescence

The reaction of 5-Ethynyl-1,3-benzenedicarboxylic acid with lead(II) acetate demonstrates the potential for significant structural transformations upon desolvation, leading to a 2D network with altered space group and luminescence properties. This highlights the structural versatility and potential for optoelectronic applications of ethynyl-substituted carboxylic acids (Knichal et al., 2014).

Organometallic Acceptors and Sensing Applications

Organometallic acceptors with ethynyl functionality, similar in functional groups to 1-Ethynylcyclopentanecarboxylic acid, have been synthesized and used in the self-assembly of metallamacrocycles. These compounds exhibit fluorescence and have potential applications in sensing, particularly for detecting electron-deficient compounds like picric acid, demonstrating the potential utility of ethynyl-functionalized compounds in sensor development (Shanmugaraju et al., 2011).

Safety and Hazards

Cyclopentanecarboxylic acid is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including “1-Ethynylcyclopentanecarboxylic acid”, has witnessed a rapid development in recent years . Future research could focus on exploring how particular isoforms contribute to a specific plant’s response to various abiotic stresses and understanding how they are regulated .

Mechanism of Action

Target of Action

The primary targets of 1-Ethynylcyclopentanecarboxylic acid are currently unknown. This compound is structurally similar to cyclopentanecarboxylic acid , which suggests that it may interact with similar biological targets.

Biochemical Pathways

The biochemical pathways affected by 1-Ethynylcyclopentanecarboxylic acid are currently unknown. Given its structural similarity to cyclopentanecarboxylic acid , it might be involved in similar biochemical pathways.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-Ethynylcyclopentanecarboxylic acid are not well studied. As such, its bioavailability and how it is processed in the body remain unknown. Further pharmacokinetic studies are needed to understand these properties .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-Ethynylcyclopentanecarboxylic acid is not well understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its action. Without specific research on this compound, it’s difficult to make definitive statements about the influence of environmental factors .

properties

IUPAC Name

1-ethynylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-8(7(9)10)5-3-4-6-8/h1H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWTVUGVKFNSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynylcyclopentanecarboxylic acid

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